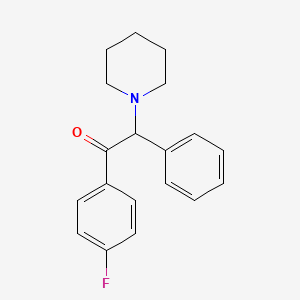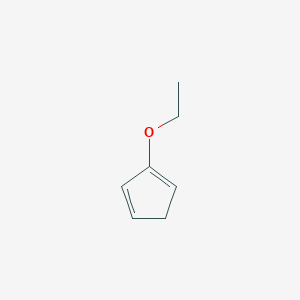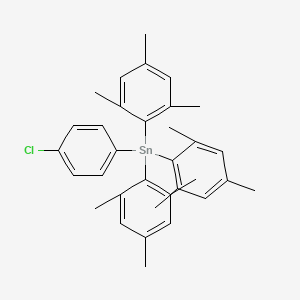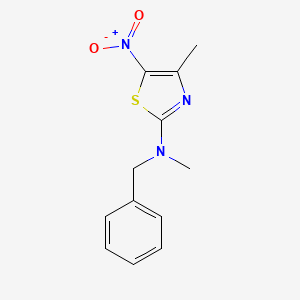
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, two methyl groups, and a nitro group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzylating agents. One common method includes the use of chloroacetyl chloride and triethylamine in ethanol, followed by the addition of 4-bromo-phenylthiazol-2-amine . The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The thiazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and strong bases are often used.
Addition: Cycloaddition reactions may involve reagents like azides and alkynes under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzyl moiety.
科学的研究の応用
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
N,N-Dimethylbenzylamine: Similar in structure but lacks the nitro and thiazole groups.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group but lacks the thiazole ring.
Dibenzylamine: Contains two benzyl groups but lacks the nitro and thiazole groups.
Uniqueness
N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
89563-51-9 |
|---|---|
分子式 |
C12H13N3O2S |
分子量 |
263.32 g/mol |
IUPAC名 |
N-benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c1-9-11(15(16)17)18-12(13-9)14(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChIキー |
JJIVACQIZSCXNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N(C)CC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
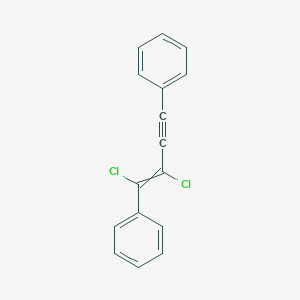
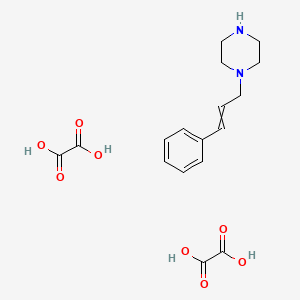
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)

![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
